molecular formula C10H7BrN2O2 B3030796 Methyl 7-bromo-1,5-naphthyridine-3-carboxylate CAS No. 958334-24-2

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B3030796
CAS No.: 958334-24-2
M. Wt: 267.08
InChI Key: HSKHAOKCHBJDBO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2) is a high-purity brominated naphthyridine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization . The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . Researchers value this scaffold for developing novel anti-infective agents, as naphthyridine derivatives have demonstrated potent antibacterial properties by inhibiting fundamental bacterial enzymes, such as DNA gyrase and topoisomerase IV . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKHAOKCHBJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672213
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958334-24-2
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the bromination of a 1,5-naphthyridine precursor followed by esterification. One common method starts with the bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1,5-naphthyridine is then subjected to esterification with methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups:

  • Amine substitution : Reacting with primary or secondary amines (e.g., pyrrolidine, azetidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 7-amino derivatives. For example, substitution with 3-aminopyrrolidine produces analogues with enhanced antibacterial activity .

  • Alkoxy substitution : Treatment with alkoxides (e.g., sodium methoxide) in refluxing ethanol replaces bromine with methoxy groups, forming 7-methoxy derivatives .

Table 1: Representative SNAr Reactions

NucleophileConditionsProductYieldApplication
PyrrolidineDMF, 90°C7-Pyrrolidinyl75%Antibacterial agents
NaN₃DMSO, 120°C7-Azido68%Click chemistry precursors
KSCNEtOH, reflux7-Thiocyanato82%Thiol synthesis intermediates

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling, enabling the synthesis of biaryl and heteroaryl systems:

  • Suzuki coupling : Reaction with arylboronic acids (e.g., 2-chlorophenylboronic acid) using Pd(dppf)Cl₂ (1.25–5 mol%) and K₂CO₃ in dioxane/H₂O (75:25) at reflux yields 7-aryl derivatives. This method achieved an 80% yield in telescoped syntheses of canthin-4-ones .

  • Buchwald-Hartwig amination : Coupling with aryl amines (e.g., 2-aminopyridine) under Pd₂(dba)₃/Xantphos catalysis forms C–N bonds, useful for constructing polycyclic frameworks .

Table 2: Cross-Coupling Examples

Coupling TypeReagentCatalystProductYield
Suzuki2-Cl-PhB(OH)₂Pd(dppf)Cl₂7-(2-Cl-Ph)80%
HeckStyrenePd(OAc)₂/PPh₃7-Styryl65%
SonogashiraPhenylacetylenePdCl₂/CuI7-Alkynyl72%

Functional Group Transformations

The ester group at the 3-position participates in hydrolysis and reduction:

  • Ester hydrolysis : Treatment with aqueous HCl or LiOH in THF/MeOH converts the methyl ester to a carboxylic acid, a precursor for amide coupling .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine ring to dihydro derivatives, altering electronic properties for medicinal chemistry optimization .

Cyclization and Annulation

The compound serves as a scaffold for constructing fused heterocycles:

  • Pyrido[1,5-naphthyridine] formation : Microwave-assisted cyclization with α,β-unsaturated aldehydes in the presence of BF₃·Et₂O yields tetracyclic systems .

  • Quinolone synthesis : Reaction with enamines under basic conditions generates quinolone derivatives with antitubercular activity .

Radical Reactions

Visible-light photocatalysis enables unconventional functionalization:

  • Trifluoromethylation : Using CF₃SiMe₃ and Rh-6G under blue LED light introduces CF₃ groups at the 2-position via a radical mechanism .

Key Research Findings

  • Antibacterial activity : 7-Amino derivatives (e.g., 7-pyrrolidinyl) exhibit potent activity against Gram-positive bacteria, surpassing ciprofloxacin in some cases .

  • Structural diversification : Cross-coupling reactions enable rapid access to >50 analogues, highlighting its utility in drug discovery .

This compound’s reactivity profile underscores its importance in medicinal chemistry and materials science, particularly for constructing complex nitrogen-containing heterocycles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate and its derivatives have been studied for their antimicrobial activities. Research indicates that naphthyridine compounds exhibit significant in vivo activity against various pathogens, including Klebsiella pneumoniae, demonstrating their potential as antibacterial agents .

Antiproliferative Activity
The compound has also shown promise in antiproliferative studies. Naphthyridine derivatives have been associated with inhibiting cancer cell growth through various mechanisms, including the modulation of cellular pathways involved in proliferation and apoptosis. This makes them candidates for further development in cancer therapeutics .

Central Nervous System (CNS) Effects
Studies have indicated that certain naphthyridine derivatives can influence CNS functions, potentially serving as sedatives or stimulants. The specific effects depend on the structural modifications of the naphthyridine ring, which can alter pharmacological profiles significantly .

Chemical Applications

Ligands in Analytical Chemistry
this compound can act as a ligand in various analytical applications. Its ability to form complexes with metals makes it useful in coordination chemistry and catalysis. These properties are leveraged in the development of sensors and other analytical devices .

Organic Light-Emitting Diodes (OLEDs)
The compound's electronic properties allow it to be used in the fabrication of organic light-emitting diodes (OLEDs). Naphthyridines can serve as electron transport materials, enhancing the efficiency and performance of OLED devices .

Material Science

Semiconductors and Solar Cells
Due to its electronic characteristics, this compound is being explored as a component in semiconductor materials and solar cells. Its ability to facilitate charge transfer makes it a candidate for improving the efficiency of these technologies .

Data Summary Table

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial, AntiproliferativeEffective against Klebsiella pneumoniae; inhibits cancer cell growth
Chemical ApplicationsLigands for metal complexesUseful in analytical chemistry and sensor development
Material ScienceOLEDs, SemiconductorsEnhances performance in electronics and solar cells

Case Studies

  • Antibacterial Activity Study : A study published demonstrated that derivatives of naphthyridines exhibited significant antibacterial effects against Klebsiella pneumoniae, highlighting their potential therapeutic applications in treating bacterial infections .
  • CNS Activity Research : Investigations into naphthyridine compounds have revealed their potential as modulators of CNS activity, suggesting avenues for developing new sedative or stimulant medications based on structural variations of the compound .

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the carboxylate ester group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with DNA replication or protein synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate belongs to a broader class of 1,5-naphthyridine carboxylates. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity/Applications
This compound C₁₀H₇BrN₂O₂ 275.08 Br (7), COOCH₃ (3) Cross-coupling, hydrolysis to carboxylic acids
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate C₁₁H₁₀BrN₂O₃ 314.12 Br (7), COOEt (3), keto (4) Base-sensitive reactions; saponification to acids
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate C₁₀H₈N₂O₃ 220.18 OH (7), COOCH₃ (3) Electrophilic substitution (e.g., sulfonation)
Methyl 6-amino-1,5-naphthyridine-3-carboxylate C₁₀H₉N₃O₂ 203.20 NH₂ (6), COOCH₃ (3) Amide formation, heterocyclic derivatization

Stability and Handling

  • Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine (e.g., in ethyl 7-chloro analogs) result in slower nucleophilic substitution rates but higher leaving-group ability in cross-couplings .
  • Storage : this compound requires inert atmosphere storage to prevent ester hydrolysis, whereas the 7-hydroxy analog is stable under ambient conditions .

Key Research Findings

  • Synthetic Pathways : The target compound is synthesized via bromination of methyl 1,5-naphthyridine-3-carboxylate precursors, as evidenced by analogous routes for ethyl 7-bromo-4-oxo derivatives .
  • Hydrolysis Studies : Methyl esters (e.g., the target compound) hydrolyze faster than ethyl esters (e.g., ’s ethyl 7-bromo-4-oxo derivative) due to steric effects, with yields >85% under reflux with NaOH .
  • Cross-Coupling Efficiency : The 7-bromo substituent in 1,5-naphthyridines shows superior reactivity in Suzuki couplings compared to 6-bromo isomers, attributed to electronic effects of the naphthyridine core .

Biological Activity

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

Chemical Structure:

  • The compound features a bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the 1,5-naphthyridine ring system. This unique structure contributes to its varied biological activities.

This compound exhibits its biological effects through multiple mechanisms:

  • Antimicrobial Activity:
    • The compound has shown effectiveness against various pathogens, including bacteria and fungi. Its mechanism may involve inhibition of key enzymes or disruption of microbial cell membranes.
  • Anticancer Properties:
    • Studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to cell death.
  • Anti-inflammatory Effects:
    • It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
  • Antiviral Activity:
    • Preliminary data suggest that it may inhibit viral replication, although the specific viral targets remain to be fully elucidated.

In Vitro Studies

A range of studies has assessed the biological activity of this compound:

  • Antimicrobial Evaluation:
    • The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity Against Cancer Cells:
    • In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent anticancer activity .

In Vivo Studies

In vivo assessments are crucial for understanding the therapeutic potential:

  • Animal Models:
    • In studies involving murine models, this compound exhibited promising results in reducing tumor size and parasite load in models of leishmaniasis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antileishmanial Activity:
    • A study demonstrated that this compound showed significant selectivity against leishmanial parasites compared to human cells, marking it as a potential candidate for antileishmanial drug development .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighHighModerate
Methyl 1,5-naphthyridine-3-carboxylateModerateModerateHigh
7-Bromo-1,5-naphthyridineLowLowLow

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 7-bromo-1,5-naphthyridine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via bromination of precursor naphthyridine derivatives. For example, ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be hydrolyzed under basic conditions (e.g., 2.5 M NaOH, reflux) to yield the carboxylic acid intermediate, followed by re-esterification to form the methyl ester . Bromination may involve Br₂ in CH₂Cl₂ or alternative halogenation agents, depending on the substrate’s reactivity . Purification often employs column chromatography, and structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Signals for the methyl ester (δ ~3.8–4.0 ppm) and aromatic protons (δ ~8.0–9.5 ppm). The bromine substituent induces deshielding in adjacent protons .
  • Mass Spectrometry (LRMS) : Molecular ion peaks (e.g., m/z 255–270 for C₁₀H₇BrN₂O₂) confirm molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. What strategies optimize nucleophilic substitution at the 7-bromo position for diverse functionalization?

  • Methodological Answer : The bromine atom is susceptible to substitution under SNAr (nucleophilic aromatic substitution) conditions. For example:

  • Amination : Reacting with dimethylamine (Me₂NH) in DMF/EtOH with CuSO₄ catalysis at 110°C yields 7-dimethylamino derivatives (~20% yield) .
  • Etherification : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic displacement of bromine by alkoxy groups in aprotic solvents like MeCN (67% yield) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts, but limited evidence exists for this substrate.

Q. How can contradictory reaction yields in halogenation or substitution studies be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst choice. For instance:

  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) improve nucleophilicity but may reduce solubility .
  • Catalyst Screening : Cu(I/II) salts enhance amination yields, while absence leads to side reactions .
  • Control Experiments : Replicate conditions from literature (e.g., vs. 5) while monitoring intermediates via TLC or in situ IR.

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with kinase targets (e.g., DYRK1A), leveraging analogs like ethyl 4-(((trans)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridine-3-carboxylate .

Safety and Handling

Q. What precautions are recommended for handling this compound given limited toxicity data?

  • Methodological Answer : While specific toxicity data are scarce (e.g., notes "substance not fully characterized"), standard protocols include:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Treat as halogenated waste under EPA guidelines.
  • Documentation : Maintain records of exposure and symptoms, as chronic effects are unknown .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
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